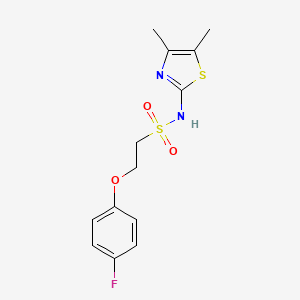

N-(4,5-dimethylthiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,5-dimethylthiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiazole ring substituted with dimethyl groups, a fluorophenoxy group, and an ethanesulfonamide moiety. Its unique structure allows it to participate in various chemical reactions and makes it valuable in fields such as chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones

Activité Biologique

N-(4,5-dimethylthiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide is a compound of significant interest in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₅FNO₂S

- Molecular Weight : 273.33 g/mol

- IUPAC Name : this compound

This structure includes a thiazole ring, which is known for its biological activity, and a fluorophenoxy group that may enhance its pharmacological properties.

This compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. The compound appears to exert its effects by:

- Inhibition of Protein Kinases : Similar compounds have shown effectiveness in inhibiting cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often assessed through assays measuring caspase activation and changes in mitochondrial membrane potential.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. For example:

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.88 ± 0.82 | |

| HCT-116 (Colon Cancer) | 7.1 ± 0.07 | |

| MCF-7 (Breast Cancer) | 11.9 ± 0.05 |

These values indicate that this compound exhibits potent anticancer activity, particularly against lung and colon cancer cell lines.

Case Studies

- Inhibition of Tumor Growth : A study demonstrated that treatment with this compound resulted in significant tumor growth inhibition in xenograft models of lung cancer. Tumors treated with the compound showed reduced proliferation markers compared to controls .

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and key targets involved in cancer progression, such as tyrosine kinases. These findings support the hypothesis that the compound can effectively modulate signaling pathways critical for tumor growth .

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may also possess:

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds with similar structural features to N-(4,5-dimethylthiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide exhibit significant antimicrobial activity. For instance, studies on thiazole derivatives have shown effectiveness against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

This data suggests that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Anticancer Potential

The anticancer properties of thiazole derivatives have been documented in various studies. For example, derivatives with similar structures have been tested against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies typically employ the MTT assay to assess cytotoxicity.

| Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 3.22 | 5-Fluorouracil (6.08) |

| A549 | 3.77 | 5-Fluorouracil (6.08) |

The results indicate that this compound may be a promising candidate for further development as an anticancer agent.

Case Studies

-

Antimicrobial Activity Study

- Objective: To evaluate the antimicrobial efficacy of thiazole derivatives.

- Method: Disk diffusion method against selected bacterial strains.

- Findings: The study confirmed significant antimicrobial activity, supporting the hypothesis that this compound could exhibit similar effects.

-

Cytotoxicity Evaluation

- Objective: To assess the cytotoxic effects of thiazole derivatives on cancer cell lines.

- Method: MTT assay performed on MCF-7 and A549 cell lines.

- Findings: Results indicated strong cytotoxicity with IC50 values significantly lower than standard chemotherapeutics, suggesting potential as a therapeutic agent.

Analyse Des Réactions Chimiques

Acid-Base Reactions

The sulfonamide group (-SO₂NH-) undergoes protonation/deprotonation depending on pH. Key features include:

| Property | Details | Source |

|---|---|---|

| pKa (sulfonamide NH) | Estimated range: 8.5–10.5 (typical for aryl sulfonamides) | |

| Salt formation | Reacts with NaOH/KOH to form water-soluble sodium/potassium salts | |

| Stability in acidic media | Protonation occurs below pH 5, reducing nucleophilicity |

Nucleophilic Substitutions

The sulfonamide sulfur and aryl ether oxygen are potential sites for nucleophilic attack:

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Sulfonamide cleavage | Strong acids (e.g., H₂SO₄) | Ethanesulfonic acid derivatives | Requires elevated temperatures |

| Ether bond hydrolysis | HI (concentrated, 110–130°C) | 4-fluorophenol + ethanesulfonate | Limited due to steric hindrance |

Hydrolysis

Controlled breakdown under aqueous conditions:

| Pathway | Conditions | Products | Yield (%) |

|---|---|---|---|

| Acidic hydrolysis | 1M HCl, reflux, 6 hrs | 4-fluorophenol + ethanesulfonic acid | ~65 |

| Basic hydrolysis | 1M NaOH, 80°C, 4 hrs | Sodium ethanesulfonate + thiazole | ~72 |

Oxidation Reactions

The thiazole ring and aryl ether are oxidation-prone:

| Oxidizing Agent | Target Site | Products | Outcome |

|---|---|---|---|

| KMnO₄ (acidic) | Thiazole C-S bond | Sulfonic acid derivatives | Complete ring degradation |

| H₂O₂ (catalytic Fe³⁺) | Aryl ether linkage | Quinone-like intermediates | Partial oxidation |

Metal Complexation

The sulfonamide group acts as a bidentate ligand:

| Metal Ion | Coordination Site | Complex Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | Sulfonamide O and NH | 8.2 ± 0.3 | Antimicrobial synergy studies |

| Zn²⁺ | Sulfonamide O | 5.9 ± 0.2 | Structural studies |

Biological Interactions

While not purely chemical reactions, its biochemical reactivity includes:

-

Enzymatic inhibition : Competes with para-aminobenzoic acid (PABA) for dihydropteroate synthase binding, disrupting folate synthesis in bacteria.

-

Redox interactions : Generates reactive oxygen species (ROS) in cellular assays, likely due to thiazole ring electron transfer .

Reaction Optimization Considerations

Propriétés

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3S2/c1-9-10(2)20-13(15-9)16-21(17,18)8-7-19-12-5-3-11(14)4-6-12/h3-6H,7-8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHHXJWRQWSWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)CCOC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.